molecular formula C10H14N2O2 B13527773 1-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid

1-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid

Katalognummer: B13527773
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: GECXDSJUPSHRHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring attached to a pyrazole moiety

Analyse Chemischer Reaktionen

Types of Reactions

1-[1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-[1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The cyclopropane ring may also contribute to the compound’s stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrazole derivatives and cyclopropane-containing molecules. Examples include:

Uniqueness

1-[1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid is unique due to its specific combination of a pyrazole ring and a cyclopropane carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C10H14N2O2

Molekulargewicht

194.23 g/mol

IUPAC-Name

1-(1-propan-2-ylpyrazol-4-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-7(2)12-6-8(5-11-12)10(3-4-10)9(13)14/h5-7H,3-4H2,1-2H3,(H,13,14)

InChI-Schlüssel

GECXDSJUPSHRHU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C=C(C=N1)C2(CC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.